molecular formula C14H20ClN3O3 B565515 Des-4-fluorobenzyl Mosapride-d5 CAS No. 1246814-79-8

Des-4-fluorobenzyl Mosapride-d5

Cat. No.: B565515
CAS No.: 1246814-79-8
M. Wt: 318.813
InChI Key: HQOQHUQAQLNFOP-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-4-fluorobenzyl Mosapride-d5 is the deuterium labeled analogue of Des-4-fluorobenzyl Mosapride . It is a primary metabolite of Mosapride , a gastroprokinetic agent that enhances upper GI motility by activating serotonin receptor 4 . Mosapride increases canine, equine, and guinea pig colonic motility in vivo .


Molecular Structure Analysis

The molecular formula of this compound is C14H15D5ClN3O3 . The InChI code is InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.81 . It is a solid substance . It is slightly soluble in chloroform and methanol when heated .

Scientific Research Applications

Metabolism and Identification of Mosapride Metabolites

A comprehensive study on mosapride metabolism in humans has identified 16 metabolites, including Des-p-fluorobenzyl Mosapride (M3), by employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS). This study expanded the understanding of mosapride's metabolic pathways, including dealkylation and morpholine ring cleavage, and highlighted the similarity in metabolite profiles between humans and rats, suggesting little qualitative species difference in mosapride metabolism (Sun et al., 2014).

Tissue Distribution and Excretion Studies

Research on the distribution and excretion of mosapride and its active metabolites, including Des-p-fluorobenzyl Mosapride, in rats utilized ultra-high performance liquid chromatography-tandem mass spectrometry to demonstrate widespread distribution across various tissues and significant excretion through urine, feces, and bile. This work provides valuable insights for further pharmacological and clinical studies of mosapride (Li et al., 2020).

Pharmacokinetic Studies

Another study employed UPLC-MS/MS for the simultaneous determination of mosapride and its metabolites, Des-p-fluorobenzyl Mosapride, in rat plasma. This methodological advancement aids in the pharmacokinetic analysis of mosapride and its metabolites, facilitating a deeper understanding of their behavior in biological systems (Zhao et al., 2015).

Metabolic Profile Characterization in Rats

Further studies on mosapride's metabolic profile in rats identified new metabolites, including Mosapride N-oxide and morpholine ring-opened mosapride, alongside Des-p-fluorobenzyl Mosapride. This research, utilizing UPLC-ESI-MS/MS, proposed a comprehensive metabolic pathway for mosapride, contributing to the understanding of its pharmacokinetics and metabolism (Sun et al., 2009).

Safety and Hazards

Des-4-fluorobenzyl Mosapride-d5 may cause serious eye irritation and skin irritation. It may be harmful by inhalation, ingestion, or skin absorption and may cause respiratory system irritation . It is not intended for human or veterinary use .

Future Directions

Des-4-fluorobenzyl Mosapride-d5 is primarily used for research purposes . It can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc. Various types of NMR solvents can be used to study the structure, reaction mechanism, and reaction kinetics of compounds .

Properties

IUPAC Name

4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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